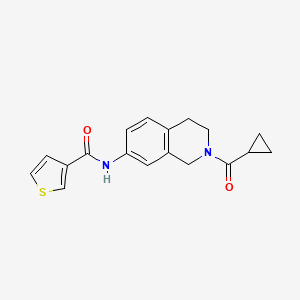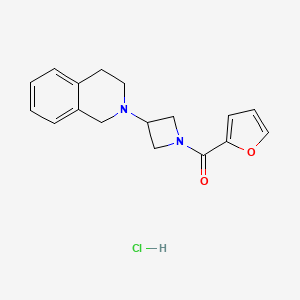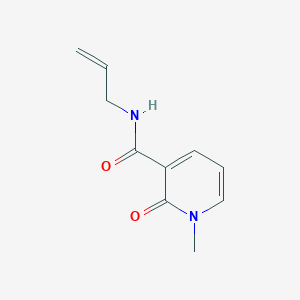
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound that is used as an organic synthesis intermediate and pharmaceutical intermediate . It is part of the 4-Quinolone-3-Carboxamides family, which has been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” involves a green and efficient methodology . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive. This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis
The molecular structure of “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is part of the 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .Chemical Reactions Analysis
The chemical reactions involving “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” are part of the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Aplicaciones Científicas De Investigación
Antibacterial Agents
This compound serves as a precursor for synthesizing derivatives with potent antibacterial properties. The structural motif of dihydropyridine is known to be effective against a range of bacterial strains. Researchers have been exploring modifications at the N-1 position to enhance the antibacterial efficacy and reduce toxicity .
Antiplasmodial Activity
The dihydropyridine core is also investigated for its potential in treating malaria. Compounds derived from N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in inhibiting the growth of Plasmodium spp., the parasite responsible for malaria .
Cytotoxic Agents
In cancer research, derivatives of this compound are synthesized to assess their cytotoxic effects on various cancer cell lines. The goal is to find new therapeutic agents that can selectively target and kill cancer cells while sparing healthy cells .
Anti-Tubercular Agents
Given the urgent need for new treatments for tuberculosis, the dihydropyridine derivatives are being studied for their anti-tubercular properties. These compounds could potentially inhibit the bacteria Mycobacterium tuberculosis and help in the development of new drugs .
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways. Inhibitors targeting these enzymes can be effective in treating various diseases, including cancer. The dihydropyridine derivatives are explored for their ability to inhibit tyrosine kinase activity .
Anti-Inflammatory Potential
The compound’s derivatives are also being researched for their anti-inflammatory effects. They may act as ligands for cannabinoid receptors, which are involved in the regulation of inflammation and pain. This application could lead to the development of new anti-inflammatory medications .
Direcciones Futuras
The future directions for “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” could involve further exploration of its therapeutic potential . The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It’s worth noting that when the quinolone ring nitrogen was allylated, this led to a loss of acidity and resultantly a loss of reactivity at the c-3 carboxylate end .
Biochemical Pathways
Related compounds such as 4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Result of Action
Related compounds have been shown to exhibit strong potency in inhibiting acetylcholinesterase enzyme (ache), which is relevant in the treatment of alzheimer’s disease .
Action Environment
It’s worth noting that the synthesis of related compounds can be influenced by environmental conditions such as temperature .
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOZMMOOCJQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

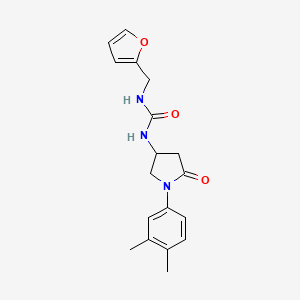
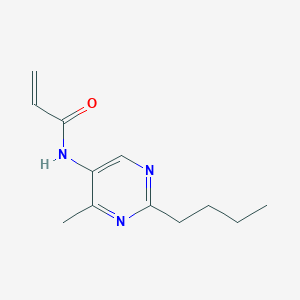
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)
![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)
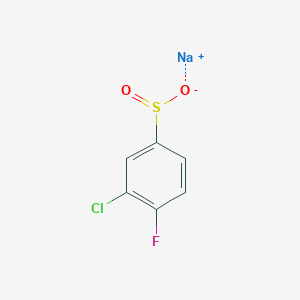
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)
